3-[Di(prop-2-en-1-yl)amino]benzonitrile
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Overview
Description
3-[Di(prop-2-en-1-yl)amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a di(prop-2-en-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(prop-2-en-1-yl)amino]benzonitrile typically involves the reaction of benzonitrile with di(prop-2-en-1-yl)amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Di(prop-2-en-1-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[Di(prop-2-en-1-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Di(prop-2-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(propan-2-yl)amino]benzonitrile: Similar structure but with a propan-2-yl group instead of prop-2-en-1-yl.
3-[(prop-2-en-1-ylamino)methyl]benzonitrile: Contains a prop-2-en-1-ylamino group attached to a methyl group on the benzonitrile core.
Uniqueness
3-[Di(prop-2-en-1-yl)amino]benzonitrile is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential interactions with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
618456-20-5 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-[bis(prop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H14N2/c1-3-8-15(9-4-2)13-7-5-6-12(10-13)11-14/h3-7,10H,1-2,8-9H2 |
InChI Key |
KEFCZJWHZMLWDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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